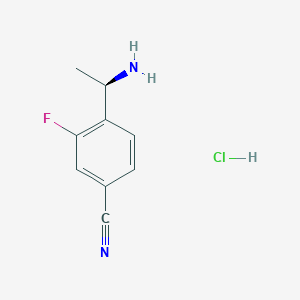

(R)-4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride

Description

(R)-4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride (CAS: 1461706-66-0) is a chiral organic compound with the molecular formula C₉H₁₀ClFN₂ and a molecular weight of 200.64 g/mol . It features a benzonitrile core substituted with a fluoro group at the 3-position and an (R)-configured 1-aminoethyl moiety at the 4-position. The hydrochloride salt enhances its stability and solubility for research applications. The compound is stored under inert conditions at room temperature, with safety precautions including protective eyewear and gloves due to its irritant properties (P280-P305+P351+P338 hazard codes) .

Properties

IUPAC Name |

4-[(1R)-1-aminoethyl]-3-fluorobenzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2.ClH/c1-6(12)8-3-2-7(5-11)4-9(8)10;/h2-4,6H,12H2,1H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHUUNLWRXSURM-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)C#N)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)C#N)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride typically involves the use of chiral catalysts or enzymes to achieve the desired stereochemistry. One common method is the asymmetric reduction of the corresponding ketone precursor using a chiral reducing agent or enzyme. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as crystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of imines or amides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

®-4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific pathway involved. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of fluorinated benzonitrile derivatives with variations in substituent positions, halogen types, and stereochemistry. Below is a systematic comparison with key analogs:

Structural and Functional Analogues

Table 1: Key Structural Analogs and Their Properties

Key Differences and Implications

Halogen Substitution Patterns

- Multi-Halogen Derivatives: Compounds like (R)-4-(1-Aminoethyl)-2,6-difluorobenzonitrile hydrochloride exhibit enhanced metabolic stability due to increased electronegativity and lipophilicity .

Chirality

The (R)-configuration of the aminoethyl group distinguishes the target compound from its (S)-enantiomers (e.g., [911372-80-0]), which may exhibit divergent pharmacokinetic or pharmacodynamic profiles .

Biological Activity

Overview

(R)-4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride is a chiral compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. Its structure includes a fluorobenzonitrile moiety, which may influence its interaction with biological targets.

Chemical Structure

The compound can be represented as follows:

- Chemical Formula : CHClF\N

- Molecular Weight : 201.66 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the aminoethyl group suggests potential interactions with neurotransmitter systems, while the fluorobenzonitrile component may enhance lipophilicity, aiding in cellular membrane penetration.

Enzyme Interaction

Research indicates that this compound may act as an inhibitor for certain enzymes, possibly by binding to their active sites. This inhibition can alter metabolic pathways, particularly those involving amino acid metabolism.

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Moderate inhibition | |

| Cytotoxicity | Low toxicity in vitro | |

| Antimicrobial Properties | Effective against MRSA |

Case Studies

- Antimicrobial Activity : A study evaluated the compound's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA). Results showed that this compound exhibited significant antibacterial properties, suggesting its potential as a lead compound for developing new antibiotics .

- Neuropharmacological Effects : In a neuropharmacological study, this compound was tested for its effects on neurotransmitter release in neuronal cultures. It demonstrated a dose-dependent modulation of neurotransmitter levels, indicating possible applications in treating neurodegenerative diseases .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound. Variations in the fluorine position and the aminoethyl chain length were shown to significantly affect biological activity. The following table summarizes key findings from SAR studies:

| Modification | Biological Activity | Impact on Activity |

|---|---|---|

| Fluorine Position Change | Altered enzyme inhibition profile | Increased potency observed |

| Chain Length Variation | Modulated cytotoxicity | Optimal length identified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.